

The Structural and Functional Landscape of Pam3CSK4 TFA: A Technical Guide

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Compound of Interest

Compound Name: Pam3CSK4 TFA

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Abstract

Pam3CSK4 trifluoroacetate (TFA) is a synthetic triacylated lipopeptide that serves as a potent and specific agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer.[1] By mimicking the acylated N-terminus of bacterial lipoproteins, it provides a powerful tool for immunological research, vaccine adjuvant development, and the investigation of innate immune signaling pathways.[1][2] This guide delves into the core structural characteristics of **Pam3CSK4 TFA**, its mechanism of action, and the experimental protocols used for its characterization and application.

Core Structural Characteristics

Pam3CSK4 is a synthetic lipopeptide composed of a tripalmitoyl-S-glyceryl-cysteine moiety attached to a short peptide chain of serine followed by four lysine residues (Ser-Lys-Lys-Lys-Lys).[3][4][5] The "Pam3" designation refers to the three palmitoyl fatty acid chains. The molecule's structure is fundamentally amphiphilic, with the lipid portion conferring the ability to interact with the hydrophobic pockets of the TLR1/2 receptor complex, and the peptide portion, particularly the cationic lysine residues, influencing its solubility and interaction with cell surfaces.[6]

The trifluoroacetate (TFA) salt form is commonly supplied for research purposes. The TFA counter-ion is introduced during the final cleavage and purification steps of solid-phase peptide

synthesis and generally enhances the solubility and stability of the lipopeptide in aqueous solutions.[3][7]

Physicochemical Properties

The physicochemical properties of Pam3CSK4 can vary slightly depending on the salt form (free base vs. TFA salt). The data presented below is for the commonly available TFA salt form unless otherwise specified.

Property	Value	Source(s)
Synonyms	Pam3Cys-Ser-(Lys)4 TFA; Pal-CSKKKK	[2][8]
Molecular Formula	C81H156N10O13S • 3TFA	[1][9]
C87H159F9N10O19S	[2]	
Molecular Weight	1852.33 g/mol	[1][9]
1510.24 g/mol (free base)	[10][11]	
Appearance	White to off-white solid/lyophilized powder	[2][8]
Purity	≥95% (as determined by HPLC/UHPLC)	[1][9][12]
Solubility	Water (up to 16.67 mg/mL, sonication recommended)	[1][2]
DMSO (up to 25 mg/mL)	[5][8]	
50% Ethanol/water (up to 1 mg/mL)	[10]	
EC50 (human TLR1/2)	0.47 ng/mL	[2][8][12]

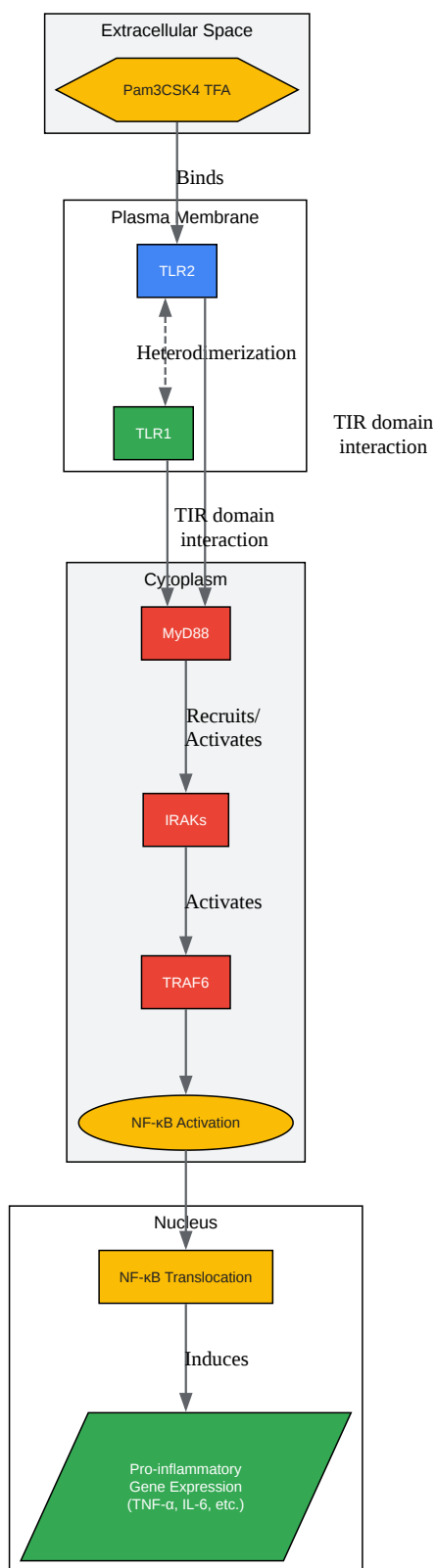
Mechanism of Action: TLR1/2 Signaling

Pam3CSK4's biological activity is mediated through its specific recognition by a heterodimer of TLR1 and TLR2, which are pattern recognition receptors of the innate immune system.[4] The

binding event occurs at the cell surface.

The interaction is structurally defined: two of the palmitoyl chains of Pam3CSK4 are bound within a hydrophobic pocket of TLR2, while the third, amide-linked palmitoyl chain inserts into a corresponding hydrophobic pocket on TLR1. This binding event induces a conformational change that brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR1 and TLR2 into close proximity, initiating a downstream signaling cascade.

This cascade proceeds via the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88), which in turn recruits and activates IRAKs (IL-1 receptor-associated kinases) and TRAF6 (TNF receptor-associated factor 6).^[4] Ultimately, this pathway leads to the activation of the transcription factor NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells), which translocates to the nucleus and induces the expression of a wide array of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β), chemokines, and co-stimulatory molecules.^{[4][10][13]}



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Caption: TLR1/2 signaling pathway initiated by Pam3CSK4.

Experimental Protocols

Synthesis and Quality Control

The synthesis of Pam3CSK4 is typically achieved through a combination of solution-phase chemistry for the lipid moiety and solid-phase peptide synthesis (SPPS) for the peptide backbone.^[3]

Protocol: Synthesis and Purification of a Pam3CSK4 Analogue

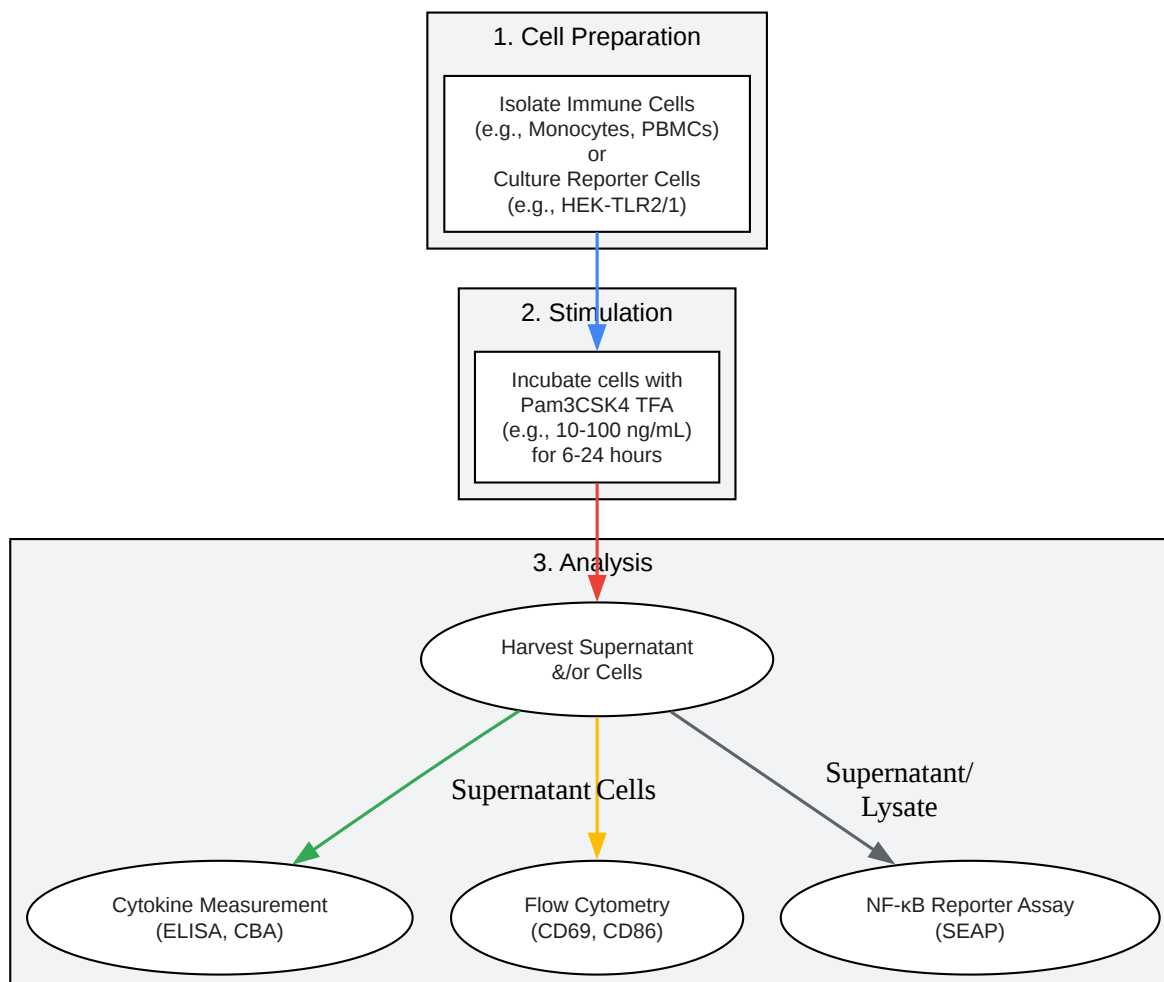
- SPPS: The peptide sequence (e.g., Ser-Lys-Lys-Lys-Lys) is assembled on a solid support resin (e.g., Wang resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.^[3]
- Lipidation: The N-terminal cysteine is coupled, followed by the attachment of the tripalmitoyl-S-glyceryl group.
- Cleavage and Deprotection: The synthesized lipopeptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, commonly containing a high concentration of trifluoroacetic acid (TFA).^[3] This step results in the TFA salt form.
- Purification: The crude product is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).^[3]
 - Column: C4 or C18 column (e.g., Cosmosil 5C4-AR-300).^[3]
 - Mobile Phase A: 0.1% TFA in water or a water/acetonitrile/isopropanol mixture.^[3]
 - Mobile Phase B: 0.1% TFA in an organic solvent like acetonitrile/isopropanol.^[3]
 - Gradient: A linear gradient from a low to high concentration of Mobile Phase B is used to elute the lipopeptide.^[3]
 - Detection: UV absorbance at 220 nm.^[3]
- Lyophilization: The purified fractions are pooled and lyophilized to yield the final product as a white powder.^[3]

Protocol: Quality Control Analysis

- **Purity Assessment (HPLC/UHPLC):** Purity is determined by analytical RP-HPLC or UHPLC, with purity levels typically exceeding 95%.^{[1][9]} The conditions are similar to the preparative scale but use an analytical column and a faster gradient.
- **Identity Confirmation (Mass Spectrometry):** The molecular weight and identity of the final product are confirmed by high-resolution mass spectrometry (HRMS), such as ESI-Orbitrap, which provides a highly accurate mass measurement.^[3] Tandem MS/MS can be used to further confirm the sequence.^[3]
- **Structural Elucidation (NMR):** While not routinely provided on certificates of analysis for commercial batches, Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) is a powerful tool for the de novo structural elucidation and confirmation of the lipopeptide structure during development.^[4]

In Vitro Functional Assays

Functional assays are critical to confirm the biological activity of **Pam3CSK4 TFA**. These typically involve stimulating immune cells and measuring downstream responses.



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Caption: General workflow for in vitro functional analysis.

Protocol: Cell Stimulation and Cytokine Analysis

- Cell Culture: Culture human or murine immune cells (e.g., peripheral blood mononuclear cells (PBMCs), monocytes, macrophages) or a reporter cell line (e.g., HEK293 cells expressing TLR1 and TLR2) in appropriate culture medium.[13][14][15]

- Stimulation: Add **Pam3CSK4 TFA** to the cell cultures at a desired concentration (typically ranging from 10 to 100 ng/mL).^{[13][14]} Include a negative control (medium alone).
- Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator.^{[14][15]}
- Supernatant Collection: After incubation, centrifuge the plates/tubes and carefully collect the supernatant for cytokine analysis.
- Cytokine Quantification: Measure the concentration of cytokines such as TNF-α, IL-6, or IL-10 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a cytokine bead array (CBA) platform.^{[13][15]}

Protocol: Analysis of Cell Activation by Flow Cytometry

- Stimulation: Stimulate cells as described above.
- Cell Harvesting: Gently harvest the cells from the culture vessel.
- Staining: Stain the cells with fluorescently-labeled antibodies specific for cell surface activation markers, such as CD69 or CD86.^[16]
- Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage of activated cells or the mean fluorescence intensity of the activation markers.^[16]

Conclusion

Pam3CSK4 TFA is a well-characterized synthetic lipopeptide that provides a robust and reliable means to activate the TLR1/2 signaling pathway. Its defined chemical structure, high purity, and potent biological activity make it an indispensable tool for research in immunology and drug development. Understanding its structural characteristics and the standard protocols for its use is essential for obtaining reproducible and meaningful experimental results.

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